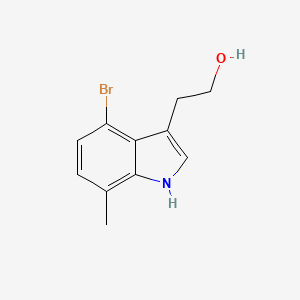
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
Vue d'ensemble
Description
“2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a bromo group at the 4th position and a methyl group at the 7th position of the indole ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” consists of an indole ring with a bromo group at the 4th position and a methyl group at the 7th position . The InChI code for this compound is 1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 .
Applications De Recherche Scientifique
Chemical and Thermal Cleavage of Protective Groups
One study discusses "2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids," highlighting its utility in chemical synthesis, particularly for methacrylic acid (MAA). The study explores the chemical and thermal cleavage of these protective groups, indicating the relevance of similar compounds in polymer chemistry and materials science (Elladiou & Patrickios, 2012).
Fluorescent Probes for Biological Applications
Another study showcases the use of a compound, "2-((Naphthalen-6-yl)methylthio)ethanol (HL)," as a selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This indicates the potential of structurally similar compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in developing fluorescent probes for biological and chemical sensing applications (Banerjee et al., 2012).
Catalysis and Chemical Synthesis
The role of Brønsted acidic ionic liquids in catalyzing esterification processes under mild conditions without additional organic solvents suggests that compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol could have applications in catalysis and synthetic organic chemistry (Zhang et al., 2004).
Molecular Structures and Ligand Potential
Research on "4-Bromophenyldi(3-methylindol-2-yl)methane" and similar compounds provides insights into their molecular structures and spectroscopic characterization. This could imply the potential of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in serving as bidentate or tridentate ligands for coordination chemistry (Mason et al., 2003).
Nanoformulation and Drug Delivery
A study on the encapsulation of bioactive compounds into nanoparticles for enhanced water solubility and biological application suggests potential pharmaceutical applications for similar compounds. This could indicate the relevance of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in drug delivery systems (Alfei et al., 2021).
Orientations Futures
Indole derivatives, including “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol”, have immense potential for exploration in the field of drug discovery due to their diverse biological activities . Future research could focus on elucidating the specific biological activities of this compound and developing efficient synthesis methods.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Propriétés
IUPAC Name |
2-(4-bromo-7-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXJFIYYBWRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633601 | |
| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214915-69-2 | |
| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





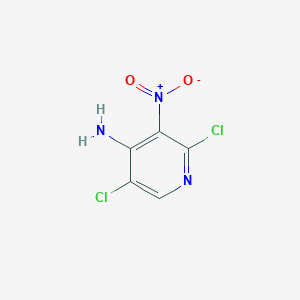
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
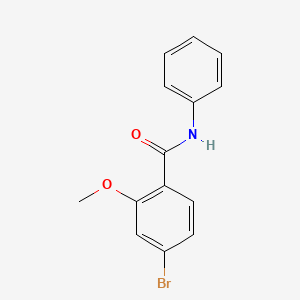
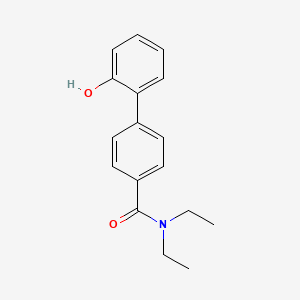
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)
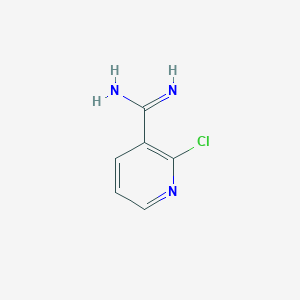
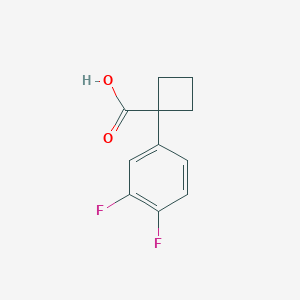
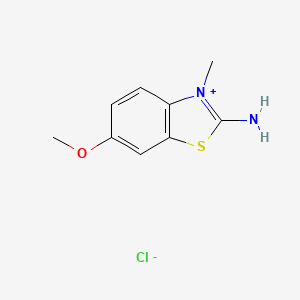
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)

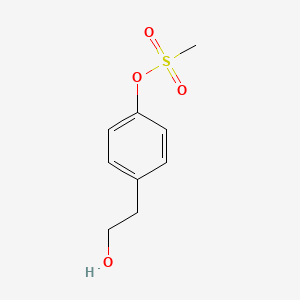
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)